molecular formula C31H30Cl3N7O2 B3115371 THZ1 Dihydrochloride CAS No. 2095433-94-4

THZ1 Dihydrochloride

Katalognummer: B3115371
CAS-Nummer: 2095433-94-4
Molekulargewicht: 639.0
InChI-Schlüssel: AJTGQOACYBCREM-QVLKBJGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of cyclin-dependent kinase 7 (CDK7). It has shown significant antiproliferative effects on various cancer cell lines. CDK7 plays a crucial role in regulating RNA polymerase-II-based transcription and promoting tumor progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of THZ1 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

THZ1 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

THZ1 is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) that has demonstrated anti-tumor effects in various cancers by preventing cell proliferation . It functions by covalently modifying CDK7, targeting the C312 residue outside the kinase domain .

Scientific Research Applications

In vitro studies reveal that THZ1 can induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells at high concentrations and disrupt their cellular metabolic pathways by downregulating the expression of c-MYC-mediated metabolic enzymes . THZ1 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, which regulates transcription, and also inhibits the activation of CDK proteins .

CDK7 Inhibition

THZ1 serves as a covalent inhibitor of CDK7, displaying a high binding affinity with an IC50 value of 3.2nM .

Anti-Proliferative Effects

THZ1 has demonstrated the ability to inhibit the proliferation of Jurkat and Loucy T-ALL cell lines, with IC50 values of 50 nM and 0.55 nM, respectively . It also arrests B-ALL cells at the G2/M phase of the cell cycle in a concentration and time-dependent manner . RNA-SEQ results show that THZ1 treatment significantly downregulated the expression of cell proliferation-related genes, such as CDK1, CDK2, CDK6, and CDK8, and upregulated the expression of cell cycle arrest-related genes, such as CDKN1A and CDKN1B .

Impact on Cellular Metabolism

THZ1 suppresses cellular metabolism and blocks the production of cellular metabolic intermediates in B-ALL cells by downregulating the expression of c-MYC-mediated metabolic enzymes .

B-Cell Acute Lymphoblastic Leukemia (B-ALL)

THZ1 induces apoptosis of B-ALL cells in vitro at high concentrations by activating apoptotic pathways and disrupting the cellular metabolic pathways of B-ALL cells . THZ1 treatment enhanced cell apoptosis in over-expressed c-MYC B-ALL cells, which was involved in the upregulation of p53 expression . Elevated CDK7 expression has been observed in primary B-ALL cells . Cell count assays have shown that 100 nM of THZ1 inhibits the growth of B-ALL cells .

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

THZ1 potently inhibits proliferation of Jurkat and Loucy T-ALL cell lines with IC50 values of 50 nM and 0.55 nM, respectively . THZ1 disrupts the CDK7 signaling pathways in both Jurkat and Loucy cells .

Esophageal Squamous Cell Carcinoma

THZ1 (10 mg/kg, i.p.) completely suppresses esophageal squamous cell carcinoma tumor growth in vivo without loss of body weight or other common toxic effects .

Xenograft Mouse Model

In a bioluminescent xenografted mouse model using the human T-ALL cell-line KOPTK1, THZ1 exhibited efficacy when dosed twice daily at 10mg/kg . THZ1 was well tolerated at these doses with no observable body weight loss or behavioral changes, suggesting that it caused no overt toxicity in the animals .

Data Tables

Cell Experiment
Cell linesJurkat and Loucy T-ALL cell lines
Preparation methodThe solubility of this compound in DMSO is >10 mM. General tips for obtaining a higher concentration: Please warm the tube at 37 °C for 10 minutes and/or shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C for several months .
Reaction Conditions72 hours IC50: 50 nM (for Jurkat cells), 0.55 nM (for Loucy T-ALL cells)
ApplicationsAs a CDK7 inhibitor, THZ1 potently inhibited proliferation of Jurkat and Loucy T-ALL cell lines with IC50 values of 50 nM and 0.55 nM, respectively .
Animal Experiment
Animal modelsMice bearing KOPTK1 xenografts
Dosage form10 mg/kg, twice daily for 29 days
ApplicationsTHZ1 exhibited efficacy in a bioluminescent xenografted mouse model using the human T-ALL cell-line KOPTK1 when dosed twice daily at 10mg/kg. THZ1was well tolerated at these doses with no observable body weight loss or behavioral changes, suggesting that it caused no overt toxicity in the animals .

Other considerations

Wirkmechanismus

THZ1 Dihydrochloride exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for cell cycle progression and transcription regulation. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of THZ1 Dihydrochloride

This compound is unique due to its high selectivity and potency as a CDK7 inhibitor. It has demonstrated significant antiproliferative effects in various cancer cell lines and has shown potential in combination therapies with other anticancer agents .

Biologische Aktivität

THZ1 Dihydrochloride, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to induce apoptosis and inhibit cell proliferation. This article provides a detailed overview of the biological activity of THZ1, supported by data tables, case studies, and significant research findings.

THZ1 functions primarily by covalently modifying CDK7, which is crucial for the regulation of transcription and cell cycle progression. The compound targets the C312 residue outside the kinase domain, resulting in selective inhibition of CDK7 activity. This inhibition leads to the downregulation of several key proteins involved in cell survival and proliferation, including c-MYC, MCL-1, and BCL-xL.

1. Apoptosis Induction in Cancer Cells

THZ1 has been shown to induce apoptosis in various cancer cell lines. For instance:

  • In B-cell acute lymphoblastic leukemia (B-ALL) cells, THZ1 treatment resulted in significant cell cycle arrest and apoptosis at high concentrations. The half-maximal inhibitory concentration (IC50) values for B-ALL cell lines NALM6 and REH were reported as 101.2 nM and 26.26 nM, respectively .
  • In multiple myeloma models, THZ1 reduced cell proliferation through transcriptional downregulation of anti-apoptotic factors like MCL-1 and BCL-xL. The compound exhibited IC50 values in the low nanomolar range (<300 nM) across various myeloma cell lines .

2. Cell Cycle Arrest

THZ1 treatment has been associated with G2/M phase arrest in multiple cancer types:

  • In B-ALL cells, THZ1 caused a dramatic increase in G2/M phase population while decreasing S-phase cells .
  • Similar effects were observed in multiple myeloma cells, where THZ1 led to diminished phosphorylation of CDK1 and CDK2, crucial for cell cycle progression .

Table 1: Summary of THZ1 Effects on Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Mechanism of ActionReferences
B-cell Acute LymphoblasticNALM6101.2Induces apoptosis via c-MYC downregulation
B-cell Acute LymphoblasticREH26.26Cell cycle arrest and apoptosis
Multiple MyelomaU266<300Downregulates MCL-1 and BCL-xL; induces apoptosis
T-cell Acute LymphoblasticJurkat50Inhibits transcription; induces apoptosis
T-cell Acute LymphoblasticLoucy0.55Targets CDK7; affects RUNX1 transcription

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of THZ1:

  • Administered at a dose of 10 mg/kg twice daily, THZ1 improved survival rates in mice with systemic multiple myeloma while exhibiting minimal toxicity .
  • The treatment resulted in similar molecular changes observed in vitro, such as downregulation of c-MYC and MCL-1 .

Eigenschaften

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGQOACYBCREM-QVLKBJGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THZ1 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
THZ1 Dihydrochloride
Reactant of Route 3
Reactant of Route 3
THZ1 Dihydrochloride
Reactant of Route 4
Reactant of Route 4
THZ1 Dihydrochloride
Reactant of Route 5
Reactant of Route 5
THZ1 Dihydrochloride
Reactant of Route 6
Reactant of Route 6
THZ1 Dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.